Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C16H19NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a carboxylate ester group
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This inhibition reduces the production of prostaglandins, thereby exhibiting anti-inflammatory properties. Additionally, this compound interacts with voltage-gated sodium channels, affecting neuronal signaling and providing potential analgesic effects .
Cellular Effects
This compound influences various cellular processes. In immune cells, it reduces the production of pro-inflammatory cytokines, thereby modulating the immune response. In neuronal cells, it affects cell signaling pathways by modulating ion channel activity, which can influence pain perception. Furthermore, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It binds to cyclooxygenase enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis. This binding interaction is crucial for its anti-inflammatory effects. Additionally, this compound modulates voltage-gated sodium channels, leading to changes in neuronal excitability and providing analgesic effects. It also affects gene expression by modulating transcription factors, leading to changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory and analgesic effects. There may be a gradual reduction in efficacy due to potential degradation or cellular adaptation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it exhibits significant anti-inflammatory and analgesic effects without noticeable adverse effects. At higher doses, there may be toxic effects, including gastrointestinal disturbances and hepatotoxicity. Threshold effects have been observed, where doses above a certain level do not significantly increase efficacy but do increase the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes. The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys. This compound can affect metabolic flux by inhibiting key enzymes in the inflammatory pathway, leading to reduced levels of pro-inflammatory metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion-transporting polypeptides, which facilitate its uptake into cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. Its activity is influenced by its localization, as it can interact with enzymes and proteins within these compartments. Post-translational modifications, such as phosphorylation, can affect its targeting and function within specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate typically involves the reaction of 2-aminothiophene-3-carboxylate with 4-isobutylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted thiophene derivatives .
Scientific Research Applications
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate include other thiophene derivatives such as:
- Methyl 2-aminothiophene-3-carboxylate
- 4-isobutylphenylthiophene
- Thiophene-3-carboxylate derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-amino-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-10(2)8-11-4-6-12(7-5-11)13-9-20-15(17)14(13)16(18)19-3/h4-7,9-10H,8,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXRZGFHZVRWDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373376 |
Source
|
Record name | methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350990-40-8 |
Source
|
Record name | methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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